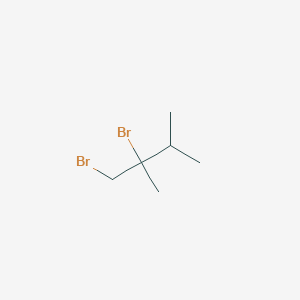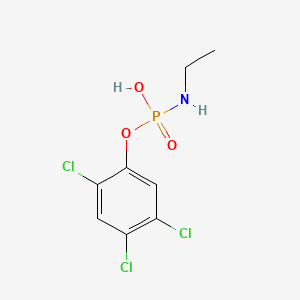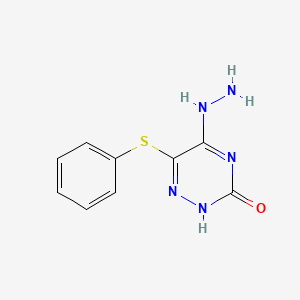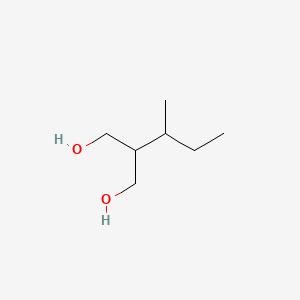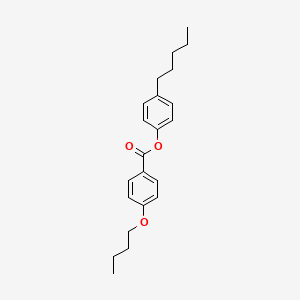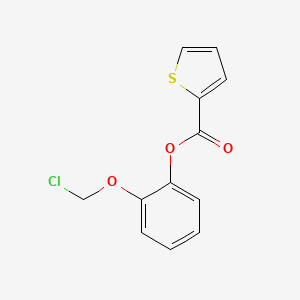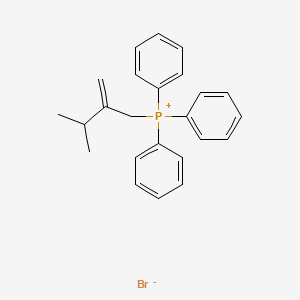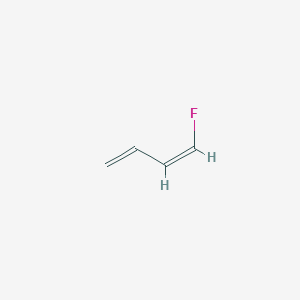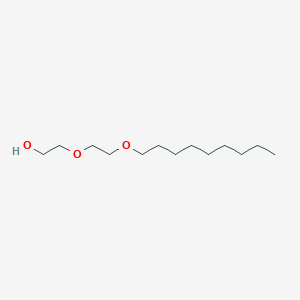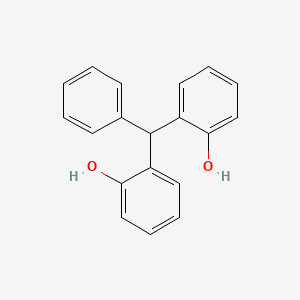
Heptyl chloroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl chloroacetate, also known as chloroacetic acid heptyl ester, is an organic compound with the molecular formula C₉H₁₇ClO₂. It is an ester formed from heptanol and chloroacetic acid. This compound is used in various chemical processes and has applications in different scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptyl chloroacetate can be synthesized through the esterification of heptanol with chloroacetic acid. The reaction typically involves heating the reactants in the presence of a mineral acid catalyst, such as sulfuric acid, to facilitate the formation of the ester and water .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where heptanol and chloroacetic acid are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the ester from other by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions: Heptyl chloroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in this compound can be replaced by nucleophiles such as hydroxide ions, leading to the formation of heptyl glycolate.
Hydrolysis: In the presence of water and a base, this compound can hydrolyze to produce heptanol and chloroacetic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Hydrolysis: This reaction can be carried out using aqueous sodium hydroxide or other basic solutions.
Major Products:
Nucleophilic Substitution: Heptyl glycolate
Hydrolysis: Heptanol and chloroacetic acid
Scientific Research Applications
Heptyl chloroacetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of heptyl chloroacetate primarily involves its reactivity as an ester. In biochemical contexts, it can act as a substrate for esterases, enzymes that hydrolyze esters into their corresponding alcohols and acids. The molecular targets and pathways involved depend on the specific biological system and the presence of esterases .
Comparison with Similar Compounds
Ethyl Chloroacetate: Similar in structure but with an ethyl group instead of a heptyl group.
Methyl Chloroacetate: Contains a methyl group instead of a heptyl group.
Butyl Chloroacetate: Contains a butyl group instead of a heptyl group.
Uniqueness: Heptyl chloroacetate is unique due to its longer carbon chain, which can influence its physical properties, such as boiling point and solubility, compared to shorter-chain esters. This makes it suitable for specific applications where these properties are advantageous .
Properties
CAS No. |
34589-22-5 |
|---|---|
Molecular Formula |
C9H17ClO2 |
Molecular Weight |
192.68 g/mol |
IUPAC Name |
heptyl 2-chloroacetate |
InChI |
InChI=1S/C9H17ClO2/c1-2-3-4-5-6-7-12-9(11)8-10/h2-8H2,1H3 |
InChI Key |
JUFPTDUONWPUBM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



